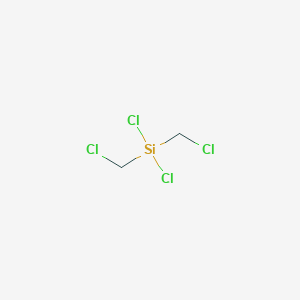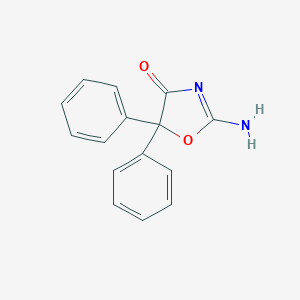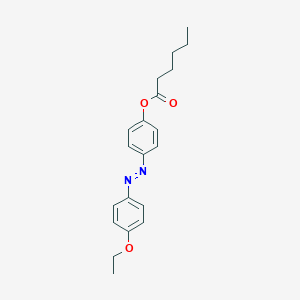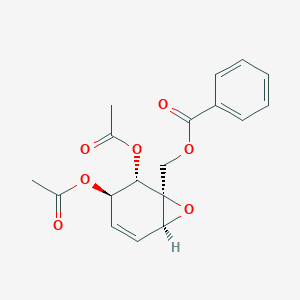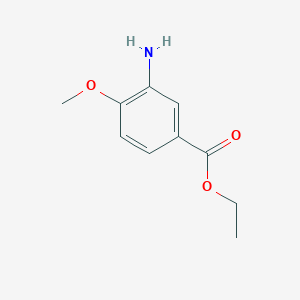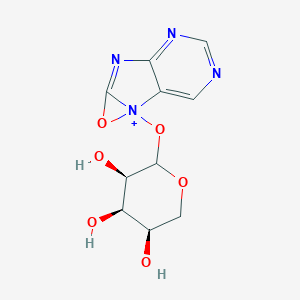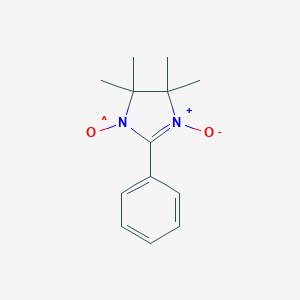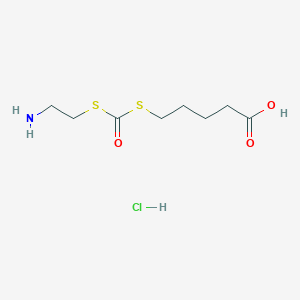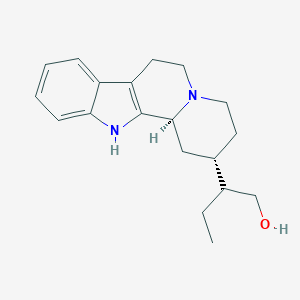
(+)-Dihydroantirhine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Dihydroantirhine is a natural product that is found in the roots of the plant Rauvolfia serpentina. It is a complex molecule that has been studied for its potential use in various scientific research applications.
作用機序
The exact mechanism of action of (+)-Dihydroantirhine is not yet fully understood. However, studies have shown that it may work by inhibiting the growth of cancer cells and inducing apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, (+)-Dihydroantirhine has been found to have a number of other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and may be effective in the treatment of various inflammatory conditions. It has also been found to have antihypertensive properties and may be useful in the treatment of hypertension.
実験室実験の利点と制限
One of the main advantages of (+)-Dihydroantirhine for lab experiments is its potency. It has been found to be highly effective in the treatment of cancer and other conditions. However, one of the limitations of (+)-Dihydroantirhine is its complex structure, which makes it difficult to synthesize and study.
将来の方向性
There are numerous future directions for research on (+)-Dihydroantirhine. One area of research is the development of more efficient synthesis methods. Another area of research is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects.
合成法
The synthesis of (+)-Dihydroantirhine is a complex process that involves several steps. One of the most common methods of synthesis involves the use of Rauvolfia serpentina root extract as the starting material. The extract is then subjected to a series of chemical reactions that result in the formation of (+)-Dihydroantirhine.
科学的研究の応用
The potential uses of (+)-Dihydroantirhine in scientific research are numerous. One of the most promising applications is in the field of cancer research. Studies have shown that (+)-Dihydroantirhine has potent anti-cancer properties and may be effective in the treatment of various types of cancer.
特性
CAS番号 |
16049-29-9 |
|---|---|
製品名 |
(+)-Dihydroantirhine |
分子式 |
C19H26N2O |
分子量 |
298.4 g/mol |
IUPAC名 |
2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol |
InChI |
InChI=1S/C19H26N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h3-6,13-14,18,20,22H,2,7-12H2,1H3/t13?,14-,18-/m0/s1 |
InChIキー |
AUCOPKHCXOXBJB-NOBWMKPMSA-N |
異性体SMILES |
CCC(CO)[C@H]1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34 |
SMILES |
CCC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
正規SMILES |
CCC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



